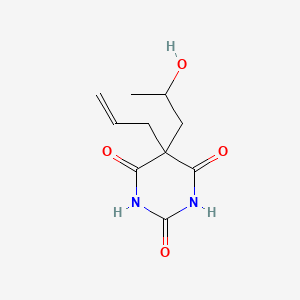
(2S)-2-hydroxy-2-phenylcyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-hydroxy-2-phenylcyclohexane-1-carboxylic acid is an organic compound with a chiral center, making it optically active. This compound is characterized by a cyclohexane ring substituted with a hydroxyl group and a phenyl group at the second carbon, and a carboxylic acid group at the first carbon. The presence of these functional groups makes it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-hydroxy-2-phenylcyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 2-phenylcyclohexanone using a chiral catalyst. This method ensures the formation of the (2S) enantiomer with high enantiomeric excess. Another method involves the reduction of 2-phenylcyclohexanone followed by oxidation to introduce the hydroxyl and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric hydrogenation processes. The use of chiral catalysts such as Rhodium or Ruthenium complexes is common to achieve high selectivity and yield. The reaction conditions often include hydrogen gas under pressure, appropriate solvents like ethanol or methanol, and controlled temperatures to optimize the reaction rate and product purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-hydroxy-2-phenylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as Lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.
Reduction: LiAlH4 or Sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
Oxidation: Formation of 2-phenylcyclohexanone or 2-phenylcyclohexanal.
Reduction: Formation of 2-hydroxy-2-phenylcyclohexanol.
Substitution: Formation of 2-substituted-2-phenylcyclohexane derivatives.
Scientific Research Applications
(2S)-2-hydroxy-2-phenylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing chiral drugs.
Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-hydroxy-2-phenylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can engage in π-π interactions, further stabilizing the compound’s binding to its target. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-hydroxy-2-phenylcyclohexane-1-carboxylic acid: The enantiomer of the compound with similar chemical properties but different biological activity.
2-phenylcyclohexanone: Lacks the hydroxyl and carboxylic acid groups, making it less versatile in reactions.
2-hydroxy-2-phenylcyclohexanol: Similar structure but lacks the carboxylic acid group.
Uniqueness
(2S)-2-hydroxy-2-phenylcyclohexane-1-carboxylic acid is unique due to its chiral nature and the presence of both hydroxyl and carboxylic acid groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in asymmetric synthesis and drug development.
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
(2S)-2-hydroxy-2-phenylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O3/c14-12(15)11-8-4-5-9-13(11,16)10-6-2-1-3-7-10/h1-3,6-7,11,16H,4-5,8-9H2,(H,14,15)/t11?,13-/m1/s1 |
InChI Key |
VCZPUGSOJXZKIP-GLGOKHISSA-N |
Isomeric SMILES |
C1CC[C@](C(C1)C(=O)O)(C2=CC=CC=C2)O |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1E,3R,4R,6R,7E,9E,11E)-3,6,13-Trihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B10784484.png)



![Sodium;[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl phosphate](/img/structure/B10784506.png)


![1-[2-[2-[18-(2-amino-2-oxoethyl)-35-[hydroxy(phenyl)methyl]-28-(methoxymethyl)-21-methyl-16,23,30,33-tetraoxo-25-propan-2-yl-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazol-4-yl]-4,5-dihydro-1,3-oxazole-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B10784519.png)
![5-(2-Bromoethenyl)-1-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione](/img/structure/B10784527.png)





